![molecular formula C23H17N5O4 B2694279 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide CAS No. 2035018-73-4](/img/structure/B2694279.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H17N5O4 and its molecular weight is 427.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazin-2-yl group linked through an oxadiazole. This structural complexity is believed to contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₄O₄ |
Molecular Weight | 380.4 g/mol |
CAS Number | 1798407-12-1 |
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide have shown potent activity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related benzodioxole derivatives on Hep3B liver cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, suggesting a strong potential for further development.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 2a | 0.5 | Hep3B |
Doxorubicin | 0.8 | Hep3B |
Compound 2b | 9.12 | Hep3B |
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analysis demonstrated that treatment with compound 2a led to a significant reduction in the G1 phase population compared to controls.
Antimicrobial Activity
The antimicrobial potential of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide has also been investigated. Studies have shown that derivatives containing the benzodioxole moiety exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing
The agar diffusion method was employed to assess antibacterial activity against various pathogens:
Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 110 |
Escherichia coli | 15 | 150 |
Bacillus subtilis | 20 | 100 |
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has demonstrated antioxidant activity. The DPPH radical scavenging assay showed that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
Antioxidant Evaluation Results
Compound | % Inhibition at 100 µM |
---|---|
Compound 2a | 85 |
Trolox | 90 |
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide typically involves multi-step organic reactions that incorporate various functional groups. The compound can be synthesized through the reaction of benzo[d][1,3]dioxole derivatives with acrylamide and pyrazine-based oxadiazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action may involve disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research indicates that similar acrylamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can affect cell proliferation and viability in various cancer cell lines .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes positions these compounds as potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial efficacy of synthesized oxadiazole derivatives, compounds were tested using the disc diffusion method against standard strains. Results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity Evaluation
Another study focused on the anticancer properties of related acrylamide compounds. The results showed that these compounds significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms. Molecular docking studies suggested strong interactions with key proteins involved in cancer progression .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-21(8-6-15-5-7-19-20(11-15)31-14-30-19)26-17-4-2-1-3-16(17)12-22-27-23(28-32-22)18-13-24-9-10-25-18/h1-11,13H,12,14H2,(H,26,29)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILERCBOPPBBVOS-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.